5-Bromo-3-butyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

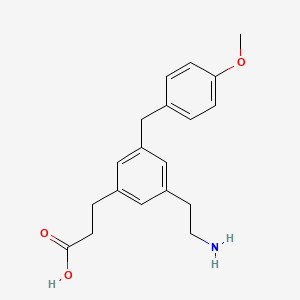

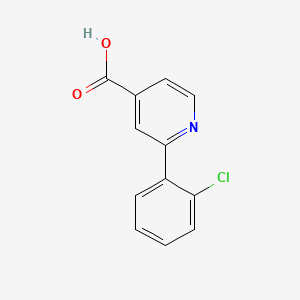

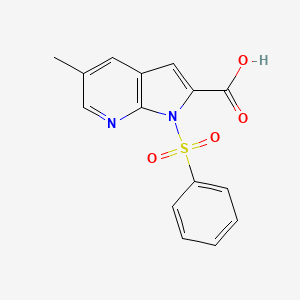

5-Bromo-3-butyl-1H-indazole is a chemical compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 . It is a type of indazole, a class of nitrogen-containing heterocyclic compounds . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives, including 5-Bromo-3-butyl-1H-indazole, can be synthesized through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-butyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives, including 5-Bromo-3-butyl-1H-indazole, have been the subject of numerous chemical reactions due to their wide range of pharmacological activities . For example, Menichincheri et al. used 3-amino-5-substituted indazole as a promising starting point for further investigation and obtained novel 3-aminoindazole derivatives .Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles, such as 5-Bromo-3-butyl-1H-indazole, has seen recent advances . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Transition Metal Catalyzed Reactions

The synthesis of 1H- and 2H-indazoles, including 5-Bromo-3-butyl-1H-indazole, can be achieved through transition metal catalyzed reactions . These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, 5-Bromo-3-butyl-1H-indazole could potentially be used in the development of new drugs with these properties.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests another potential application of 5-Bromo-3-butyl-1H-indazole in the field of respiratory medicine.

5. Development of Catalyst- and Solvent-free Conditions Recent years have seen efforts to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . 5-Bromo-3-butyl-1H-indazole could potentially be used in the development of these environmentally friendly synthetic methods.

Synthesis of 1H-Indazoles

A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This method could potentially be applied to the synthesis of 5-Bromo-3-butyl-1H-indazole.

Mechanism of Action

Target of Action

5-Bromo-3-butyl-1H-indazole is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets, the cannabinoid receptors, by binding to them and activating them . This activation leads to changes in the cell signaling pathways, resulting in the physiological effects associated with cannabinoids .

Biochemical Pathways

Like other cannabinoids, it is likely to affect the endocannabinoid system, which plays a role in a wide range of physiological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of 5-Bromo-3-butyl-1H-indazole’s action are likely to be similar to those of other cannabinoids. These can include pain relief, changes in mood, and impacts on memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-butyl-1H-indazole. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to bind to its targets .

Safety and Hazards

When handling 5-Bromo-3-butyl-1H-indazole, personal protective equipment and face protection should be worn. Contact with eyes, skin, or clothing should be avoided. Dust formation should be avoided and the compound should only be used under a chemical fume hood. Inhalation and ingestion of the compound should be avoided .

Future Directions

Indazole derivatives, including 5-Bromo-3-butyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

properties

IUPAC Name |

5-bromo-3-butyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDURTHFQVOZAKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716644 |

Source

|

| Record name | 5-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-butyl-1H-indazole | |

CAS RN |

1314988-13-0 |

Source

|

| Record name | 5-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)

![2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B566888.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)